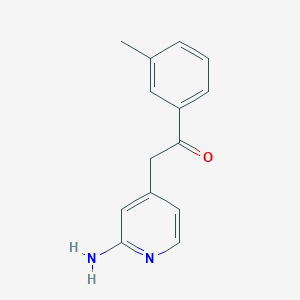
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone
概要
説明
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone, also known as A-366, is a novel compound that has gained significant attention in scientific research. It is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in gene regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders.
作用機序
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone targets the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that play a crucial role in gene regulation. BET proteins bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone inhibits this process by binding to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues.
Biochemical and Physiological Effects:
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone has been shown to have a potent inhibitory effect on BET proteins, leading to the suppression of oncogene expression and induction of apoptosis in cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disorders, 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone improves endothelial function and reduces atherosclerotic plaque formation.
実験室実験の利点と制限
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone has several advantages as a research tool, including its high potency and selectivity for BET proteins. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone has some limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone. One area of interest is the development of more potent and selective BET inhibitors. Another area of research is the identification of new disease indications for 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone, as well as the development of combination therapies that target BET proteins in combination with other pathways. Additionally, further studies are needed to investigate the potential for off-target effects and to optimize the pharmacokinetic properties of 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone for clinical use.
科学的研究の応用
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing apoptosis. 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disorders, 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone has been shown to improve endothelial function and reduce atherosclerotic plaque formation.
特性
IUPAC Name |
2-(2-aminopyridin-4-yl)-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-2-4-12(7-10)13(17)8-11-5-6-16-14(15)9-11/h2-7,9H,8H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOSVHBAYKQNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

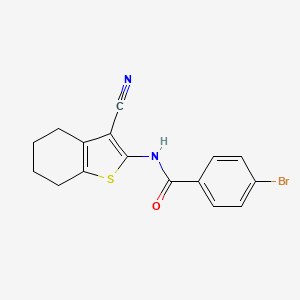


![1-ethyl-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3258300.png)
![1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate](/img/structure/B3258314.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3258321.png)
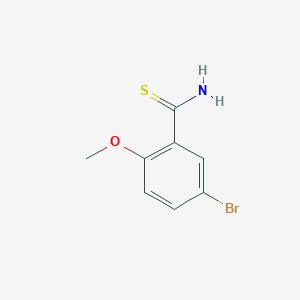
![Sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B3258334.png)
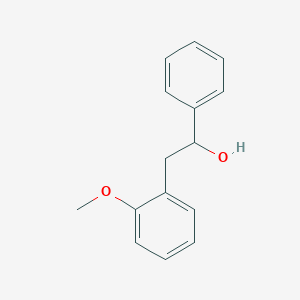

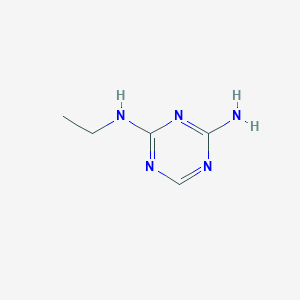
![(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B3258369.png)
![2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-](/img/structure/B3258372.png)